molecular formula C21H24N2O6S B6504782 methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate CAS No. 1396760-74-9

methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate

Cat. No.: B6504782
CAS No.: 1396760-74-9
M. Wt: 432.5 g/mol
InChI Key: XUCICIBLHTYULA-UHFFFAOYSA-N
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Description

Methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate is a structurally complex organic compound featuring:

  • A benzoate ester core (methyl ester at position 4 of the benzene ring).
  • A sulfamoyl group (-SO₂NH-) linked to a cyclohexyl ring.
  • A phenylcarbamoyloxy substituent (-O(CO)NHC₆H₅) on the cyclohexyl group.

The compound is of interest in medicinal chemistry for its structural versatility, allowing modifications to optimize pharmacokinetic or pharmacodynamic profiles.

Properties

IUPAC Name

methyl 4-[[3-(phenylcarbamoyloxy)cyclohexyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-28-20(24)15-10-12-19(13-11-15)30(26,27)23-17-8-5-9-18(14-17)29-21(25)22-16-6-3-2-4-7-16/h2-4,6-7,10-13,17-18,23H,5,8-9,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCICIBLHTYULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 4-(aminosulfonyl)benzoic acid with 3-(phenylcarbamoyloxy)cyclohexylamine under controlled conditions. The reaction mixture is often treated with methylating agents like methyl iodide or dimethyl sulfate to yield the desired product. Conditions such as temperature, solvent, and reaction time play crucial roles in achieving high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimization of the synthetic route to enhance efficiency and reduce costs. Techniques like continuous flow chemistry, automated synthesis, and advanced purification methods could be employed to achieve large-scale production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions can be utilized to modify the compound's structure and properties.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions to oxidize specific functional groups within the compound.

  • Reduction: Catalytic hydrogenation or metal hydride reagents (e.g., lithium aluminum hydride) can be employed to reduce certain bonds within the molecule.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxyl or carboxyl derivatives, while reduction could result in the formation of amines or alcohols. Substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate has numerous scientific research applications:

  • Chemistry: Used as a starting material or intermediate for the synthesis of more complex molecules. It is valuable for studying reaction mechanisms and exploring new synthetic methodologies.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Researchers may use it to develop new drugs or biochemical probes.

  • Medicine: Potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties. Clinical studies may explore its efficacy and safety for various medical conditions.

  • Industry: Utilized in the development of specialty chemicals, coatings, or polymers. Its unique structure can impart desirable properties to industrial products.

Mechanism of Action

The mechanism by which methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Alternatively, it could modulate receptor function by acting as an agonist or antagonist. The precise mechanism would depend on the context of its application and the biological or chemical systems involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoate Esters with Sulfamoyl Groups

Methyl 3-[(Dimethylsulfamoyl)Oxy]Benzoate ()
  • Structural Difference : Lacks the cyclohexyl and phenylcarbamoyloxy groups; instead, it has a dimethylsulfamoyloxy substituent.
  • Key Properties :
    • The sulfamoyl group enhances antimicrobial and anti-inflammatory activity, as seen in analogs .
    • Simpler structure reduces synthetic complexity but limits target specificity compared to the parent compound.
Methyl 4-({[(4-Chlorophenyl)Sulfonyl]Amino}Methyl)Benzoate ()
  • Structural Difference : Replaces the cyclohexyl-phenylcarbamoyloxy moiety with a 4-chlorophenylsulfonamidomethyl group.
  • Key Properties: The 4-chlorophenyl group improves metabolic stability but may reduce solubility .

Cyclohexyl-Sulfamoyl Derivatives

Methyl 3-({3-[(Phenylcarbamoyl)Oxy]Cyclohexyl}Sulfamoyl)Thiophene-2-Carboxylate ()
  • Structural Difference : Replaces the benzoate core with a thiophene ring.
  • Key Properties :
    • Thiophene’s electron-rich nature enhances reactivity in electrophilic substitutions .
    • Exhibits anti-inflammatory activity via cyclooxygenase (COX) enzyme inhibition, a mechanism shared with the parent compound but with higher potency due to thiophene’s electronic effects .
Ethyl 4-Methoxy-3-[[3-(5-Oxopyrrolidin-3-Yl)Phenyl]Sulfamoyl]Benzoate ()
  • Structural Difference: Substitutes the cyclohexyl group with a pyrrolidinone-linked phenyl ring and adds a methoxy group.
  • Lower lipophilicity compared to the cyclohexyl-containing parent compound may affect membrane permeability.

Compounds with Phenylcarbamoyloxy Substituents

4-[[3-[(4-Chlorophenyl)Carbamoyl]Phenyl]Sulfonylamino]Benzoic Acid ()
  • Structural Difference : Uses a 4-chlorophenylcarbamoyl group and a sulfonamide (vs. sulfamoyl) linkage.
  • Key Properties :
    • The sulfonamide group increases acidity, enhancing solubility in aqueous media .
    • Demonstrates broad research applicability but lacks the ester functionality critical for prodrug strategies.
{[1-(4-Methylphenyl)Ethyl]Carbamoyl}Methyl Benzoate ()
  • Structural Difference : Replaces the cyclohexyl-sulfamoyl group with a 4-methylphenylethyl carbamoyl chain.
  • Key Properties :
    • The linear alkyl chain reduces steric hindrance, favoring enzyme binding but decreasing metabolic stability .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Solubility Bioactivity
Parent Compound Benzoate ester Cyclohexyl-sulfamoyl, phenylcarbamoyloxy Moderate Anti-inflammatory, enzyme inhibition
Methyl 3-[(dimethylsulfamoyl)oxy]benzoate Benzoate ester Dimethylsulfamoyloxy High Antimicrobial
Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate Benzoate ester 4-Chlorophenylsulfonamidomethyl Low Drug development
Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate Thiophene ester Cyclohexyl-sulfamoyl, phenylcarbamoyloxy Moderate COX inhibition

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